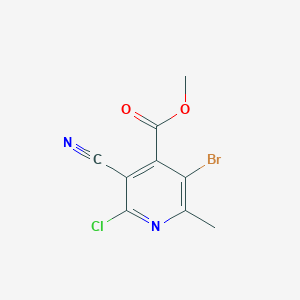
Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2172010-21-6 . It has a molecular weight of 265.74 . The IUPAC name for this compound is methyl 4-(3-hydroxypyrrolidin-3-yl)tetrahydro-2H-pyran-4-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4.ClH/c1-15-9(13)10(3-6-16-7-4-10)11(14)2-5-12-8-11;/h12,14H,2-8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Studies have explored the anti-inflammatory activity of this compound. It may modulate immune responses, suppress pro-inflammatory cytokines, or inhibit enzymes involved in inflammation pathways. Researchers aim to develop novel anti-inflammatory drugs based on its structure .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-15-9(13)10(3-6-16-7-4-10)11(14)2-5-12-8-11;/h12,14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGKHMMZXVJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2(CCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

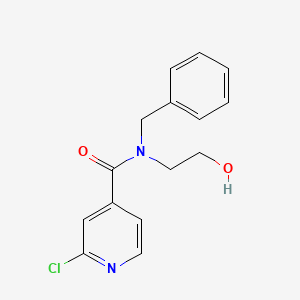
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)

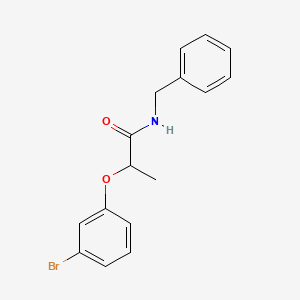
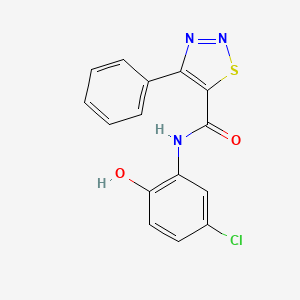
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
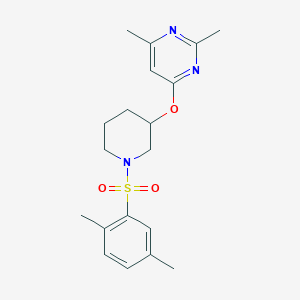

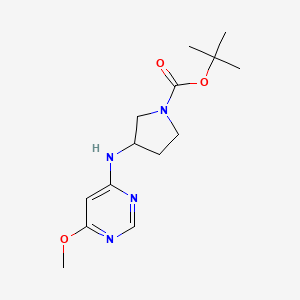
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
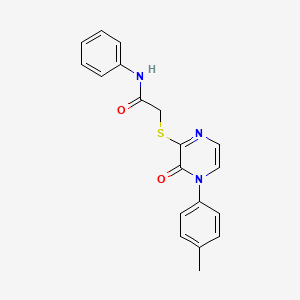
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)
